

An In-depth Technical Guide to the Physical and Chemical Properties of Isobutyraldehyde

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Compound of Interest

Compound Name: *Isobutyraldehyde*

Cat. No.: *B047883*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde, systematically named 2-methylpropanal, is a key organic compound with the chemical formula $(\text{CH}_3)_2\text{CHCHO}$. It is a branched-chain aldehyde isomeric with n-butyraldehyde. This colorless, volatile liquid possesses a characteristic pungent odor, sometimes described as reminiscent of wet cereal or straw.^{[1][2]} **Isobutyraldehyde** serves as a crucial intermediate in the synthesis of a wide array of chemicals, including solvents, resins, plasticizers, and pharmaceuticals, making a thorough understanding of its physical and chemical properties essential for professionals in research and drug development.^{[3][4]}

Physical Properties

The physical characteristics of **isobutyraldehyde** are critical for its handling, storage, and application in various chemical processes. A summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₄ H ₈ O	[2][3][5]
Molecular Weight	72.11 g/mol	[1][2][5]
Appearance	Colorless to light yellow clear liquid	[1][5]
Odor	Pungent, sharp, aldehydic	[1][3][5]
Boiling Point	63-65 °C (145-149 °F; 336-338 K)	[1][2][6]
Melting Point	-65 °C (-85 °F; 208 K)	[1][2][6]
Density	0.79 g/cm ³ at 25 °C	[1][2][6]
Solubility in water	Moderately soluble (11 g/100 mL at 20°C)	[3][6]
Solubility in organic solvents	Miscible with most organic solvents	[1][2]
Vapor Pressure	173 mmHg at 25 °C	[2]
Flash Point	-19 to -24 °C (-2 to -11 °F)	[1]
Refractive Index (n _D ²⁰)	1.374	[3]

Chemical Properties and Reactivity

Isobutyraldehyde's reactivity is primarily dictated by the aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.

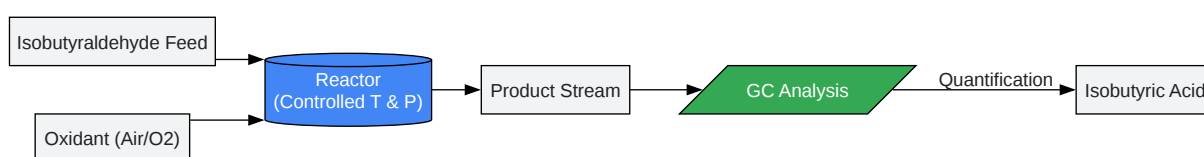
Oxidation

Isobutyraldehyde can be readily oxidized to form isobutyric acid. This reaction is of significant industrial importance. The oxidation can be achieved using various oxidizing agents, including air, oxygen, or hydrogen peroxide.[7]

Experimental Protocol: Oxidation of **Isobutyraldehyde** to Isobutyric Acid

A laboratory-scale oxidation can be performed using a microreactor system. **Isobutyraldehyde** is fed into the reactor along with an oxidizing agent such as air or oxygen. The reaction is typically carried out at a controlled temperature and pressure. For instance, a continuous process can be established by feeding **isobutyraldehyde** and air into a reactor maintained at approximately 40°C and 55 psig.[4] The product stream, containing isobutyric acid and unreacted **isobutyraldehyde**, can then be analyzed by gas chromatography (GC) to determine the conversion and selectivity.[4]

A simplified workflow for the oxidation of **isobutyraldehyde** is depicted below:



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Caption: Experimental workflow for the oxidation of **isobutyraldehyde**.

Reduction

The reduction of **isobutyraldehyde** yields isobutanol, a valuable solvent and chemical intermediate. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of **Isobutyraldehyde** to Isobutanol

The hydrogenation of **isobutyraldehyde** can be carried out in a fixed-bed continuous reaction device. A supported metal catalyst is activated, and a solution of **isobutyraldehyde** is fed into a preheater before entering the reactor. Hydrogen gas is introduced simultaneously, and the reaction is maintained at a specific temperature and pressure. The resulting product mixture, containing isobutanol, can be analyzed to determine the conversion and yield.[8]

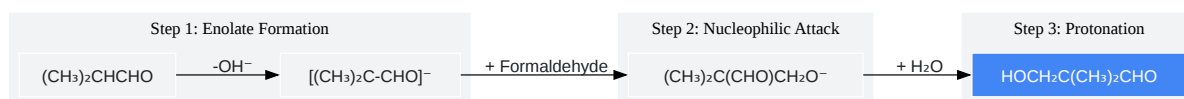
Aldol Condensation

Isobutyraldehyde, having an α -hydrogen, can undergo aldol condensation. A notable example is the cross-aldol condensation with formaldehyde to produce hydroxypivaldehyde, a precursor to neopentyl glycol, which is used in the manufacturing of resins and coatings.[1][9]

Experimental Protocol: Cross-Aldol Condensation of **Isobutyraldehyde** and Formaldehyde

The reaction can be performed in a jacketed glass reactor. **Isobutyraldehyde** and an aqueous solution of formaldehyde are reacted in the presence of a base catalyst, such as a tertiary amine or a phase transfer catalyst like benzyltrimethylammonium hydroxide, at a controlled temperature (e.g., 20°C).[9] The progress of the reaction can be monitored using gas chromatography. The product, hydroxypivaldehyde, can be isolated by filtration and washing.[9]

The mechanism for the base-catalyzed aldol condensation is illustrated below:



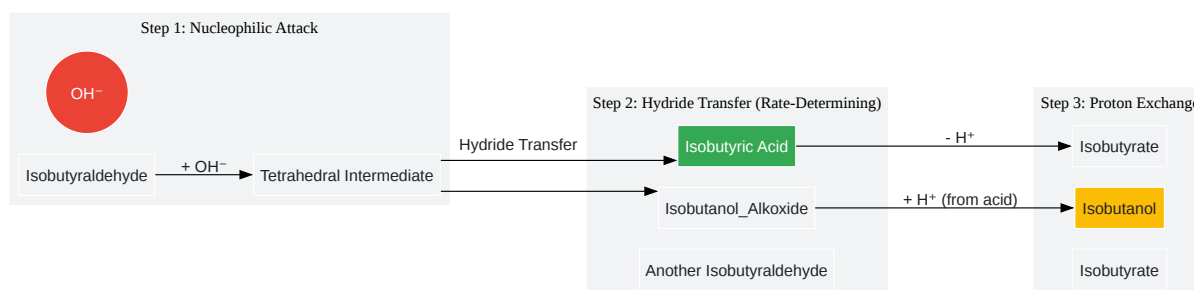
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Caption: Mechanism of the base-catalyzed aldol condensation.

Cannizzaro Reaction

Interestingly, **isobutyraldehyde** can also undergo the Cannizzaro reaction, a disproportionation reaction, despite having an α -hydrogen. This typically occurs under more vigorous basic conditions where the aldol reaction is reversible, and the irreversible Cannizzaro reaction becomes the dominant pathway.[6] In this reaction, two molecules of **isobutyraldehyde** react to produce isobutyric acid and isobutanol.[6]

The proposed mechanism for the Cannizzaro reaction of **isobutyraldehyde** is as follows:



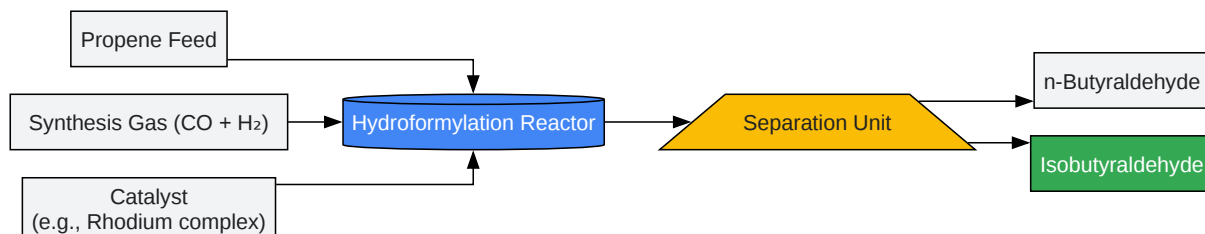
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Caption: Mechanism of the Cannizzaro reaction of **isobutyraldehyde**.

Industrial Production

The primary industrial method for producing **isobutyraldehyde** is the hydroformylation (or oxo process) of propene.^{[1][2]} In this process, propene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, typically a rhodium or cobalt complex. This reaction yields a mixture of n-butyraldehyde and **isobutyraldehyde**.^[1]

A simplified logical flow for the industrial production of **isobutyraldehyde** is shown below:



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Caption: Industrial production of **isobutyraldehyde** via hydroformylation.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of **isobutyraldehyde**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **isobutyraldehyde** shows three distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.6	Doublet	1H	Aldehydic proton (-CHO)
~2.5	Multiplet	1H	Methine proton (-CH(CH ₃) ₂)
~1.1	Doublet	6H	Methyl protons (-CH(CH ₃) ₂)

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum of **isobutyraldehyde** exhibits three signals, corresponding to the three chemically non-equivalent carbon atoms.

Chemical Shift (ppm)	Assignment
~205	Carbonyl carbon ($\text{C}=\text{O}$)
~46	Methine carbon ($-\text{CH}(\text{CH}_3)_2$)
~16	Methyl carbons ($-\text{CH}(\text{CH}_3)_2$)

Infrared (IR) Spectroscopy

The IR spectrum of **isobutyraldehyde** displays characteristic absorption bands that are indicative of its functional groups.

Wavenumber (cm^{-1})	Vibration
~2970-2870	C-H stretching (alkane)
~2820 and ~2720	C-H stretching (aldehyde)
~1730	$\text{C}=\text{O}$ stretching (strong, characteristic of aldehydes)
~1465 and ~1385	C-H bending (alkane)

Mass Spectrometry

The mass spectrum of **isobutyraldehyde** shows a molecular ion peak (M^+) at $m/z = 72$. Key fragmentation patterns include the loss of a hydrogen atom to give a peak at $m/z = 71$, and the loss of a propyl radical to give a prominent peak at $m/z = 29$ (CHO^+). Another significant fragment is observed at $m/z = 43$, corresponding to the isopropyl cation ($(\text{CH}_3)_2\text{CH}^+$).

Safety and Handling

Isobutyraldehyde is a highly flammable liquid and vapor. It is classified as an eye irritant and can cause irritation to the skin and respiratory tract.^[1] Due to its volatility and flammability, it should be handled in a well-ventilated area, away from sources of ignition. Appropriate

personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this chemical. Storage should be in a cool, dry, and well-ventilated place in tightly sealed containers.

Conclusion

Isobutyraldehyde is a versatile chemical with a well-defined set of physical and chemical properties that underpin its wide range of applications. A comprehensive understanding of its reactivity, including its oxidation, reduction, and condensation reactions, is crucial for its effective use in chemical synthesis and industrial processes. Adherence to proper safety protocols is paramount when handling this flammable and irritant compound. This guide provides a foundational technical overview for professionals working with **isobutyraldehyde** in research, development, and manufacturing settings.

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